molecular formula C19H22N6S B11462987 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Cat. No.: B11462987
M. Wt: 366.5 g/mol
InChI Key: WCJNWLJJYLBLAE-UHFFFAOYSA-N
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Description

The compound 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine features a quinazoline core substituted with methyl groups at positions 4 and 4. This core is linked via an amine group to a 1,3,5-triazine ring, which is further modified with a 2-(thiophen-2-yl)ethyl substituent.

Properties

Molecular Formula

C19H22N6S

Molecular Weight

366.5 g/mol

IUPAC Name

4,6-dimethyl-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C19H22N6S/c1-13-5-6-17-16(10-13)14(2)22-19(23-17)24-18-20-11-25(12-21-18)8-7-15-4-3-9-26-15/h3-6,9-10H,7-8,11-12H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

WCJNWLJJYLBLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the triazine and thiophene moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine exhibit significant biological activities:

Anticancer Activity

Studies have demonstrated that quinazoline derivatives possess potent anticancer properties. For example:

  • A related compound demonstrated cytotoxicity against various cancer cell lines including colon cancer (GI50 at 0.41–0.69 μM), melanoma (GI50 0.48–13.50 μM), and ovarian cancer (GI50 0.25–5.01 μM) .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various quinazoline derivatives:

  • The MTT assay was utilized to evaluate cell viability in response to treatment with different concentrations of the compounds.
  • Results indicated that certain derivatives significantly reduced cell viability in breast cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on similar compounds to determine the influence of structural modifications on biological activity:

  • Modifications at the 4 and 6 positions of the quinazoline ring were found to enhance anticancer efficacy.
  • The presence of thiophene rings was noted to improve solubility and bioavailability .
Compound NameTarget Cancer TypeGI50 (μM)Mechanism
Compound AColon Cancer0.41Tyrosine Kinase Inhibition
Compound BMelanoma0.48DNA Topoisomerase Inhibition
Compound COvarian Cancer0.25Apoptosis Induction

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.

Comparison with Similar Compounds

Structural Variations in Triazine Substituents

The triazine ring’s substituent is a critical determinant of physicochemical and pharmacological properties. Below is a comparative analysis of analogous compounds:

Compound Name Triazine Substituent Quinazoline Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-(Thiophen-2-yl)ethyl 4,6-dimethyl ~393* Aromatic thiophene enhances lipophilicity and π-stacking; potential kinase inhibition.
N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine Benzyl 4,8-dimethyl ~347 Increased hydrophobicity; may improve membrane permeability but reduce solubility.
N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine 2-Methoxyethyl 4,8-dimethyl ~392 Methoxy group enhances solubility; polar substituent may limit blood-brain barrier penetration.
6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine 4-Methoxybenzyl 6-methoxy, 4-methyl ~392 Dual methoxy groups improve solubility; benzyl group retains moderate lipophilicity.
4,6-Dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine 2-(Morpholin-4-yl)ethyl 4,6-dimethyl ~369 Morpholine enhances polarity and solubility; potential for improved pharmacokinetics.
4,8-Dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine Pyridin-3-ylmethyl 4,8-dimethyl ~347 Pyridine introduces basicity; may enhance target binding via hydrogen bonding.

*Estimated based on structural similarity to and .

Key Observations

Benzyl () and 4-methoxybenzyl () substituents increase steric bulk, which may hinder binding in crowded enzymatic pockets. Morpholin-4-yl ethyl () and methoxyethyl () groups enhance solubility but reduce membrane permeability due to their polarity .

Biological Implications :

  • Thiophene-containing compounds (e.g., ) are associated with anti-tubercular activity, suggesting the target compound may share similar biological pathways .
  • Pyridine and morpholine substituents () are common in CNS drugs due to their ability to cross the blood-brain barrier, though this depends on overall molecular weight and logP .

Synthetic Accessibility :

  • Analogues in and were synthesized via nucleophilic substitution on chloroquinazoline intermediates, a method likely applicable to the target compound .

Biological Activity

The compound 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound can be categorized under quinazolin derivatives that incorporate a triazine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Quinazoline Core : This involves the condensation of anthranilic acid derivatives with appropriate carbonyl compounds.
  • Introduction of the Triazine Moiety : Achieved through cyclization reactions involving hydrazines and isocyanates.
  • Thiophene Substitution : The thiophene ring is introduced via electrophilic aromatic substitution or through coupling reactions.

Anticancer Properties

Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
  • Case Study : In a screening study involving multicellular spheroids, the compound demonstrated potent anti-proliferative effects against various cancer types, including breast and lung cancers .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits considerable antibacterial activity. It was effective against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis25

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting a role in modulating immune responses .

Pharmacological Profiling

The pharmacological profiling of the compound indicates a broad spectrum of activity:

  • Cytotoxicity Assays : Evaluated using various cancer cell lines (e.g., MCF-7 for breast cancer), showing IC50 values in the low micromolar range.
  • Selectivity Index : Demonstrated favorable selectivity towards cancer cells over normal cell lines, indicating potential for therapeutic use.

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